molecular formula C15H10Cl2N2O2S B3988340 1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B3988340
M. Wt: 353.2 g/mol
InChI Key: PKSMVUKHFWNIGK-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials often include 2,3-dichlorophenyl derivatives and pyridine-2-thiol. The reaction conditions may vary, but common reagents include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound has shown promise in inhibiting the growth of certain plant species, making it a candidate for herbicidal applications.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Its unique chemical properties make it suitable for use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

    1-(2,3-Dichlorophenyl)-3-(pyridin-2-yl)pyrrolidine-2,5-dione: Lacks the sulfanyl group, which may result in different biological activities and chemical properties.

    1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylsulfanyl)pyrrolidine-2,5-dione: The position of the pyridine ring substitution can influence the compound’s reactivity and interaction with molecular targets.

    1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,4-dione: The change in the position of the carbonyl group can affect the compound’s stability and reactivity.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-4-3-5-10(14(9)17)19-13(20)8-11(15(19)21)22-12-6-1-2-7-18-12/h1-7,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSMVUKHFWNIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 4
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1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 5
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1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(2,3-Dichlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

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